molecular formula C12H9NO7S2 B10757089 3-{[(4-Carboxy-2-hydroxyaniline]sulfonyl}thiophene-2-carboxylic acid

3-{[(4-Carboxy-2-hydroxyaniline]sulfonyl}thiophene-2-carboxylic acid

Cat. No.: B10757089
M. Wt: 343.3 g/mol
InChI Key: RDPXXOOKKRIKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research would be needed to uncover these details.
  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction.
    • Major products formed from these reactions would vary based on the reaction type and conditions.
  • Scientific Research Applications

      Chemistry: It could serve as a building block in organic synthesis due to its functional groups.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Assessing its potential as a drug candidate or therapeutic agent.

      Industry: Exploring its use in materials science or other industrial applications.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains to be fully elucidated. It likely interacts with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at the moment. Further research would be needed to identify related molecules.

    Properties

    Molecular Formula

    C12H9NO7S2

    Molecular Weight

    343.3 g/mol

    IUPAC Name

    3-[(4-carboxy-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylic acid

    InChI

    InChI=1S/C12H9NO7S2/c14-8-5-6(11(15)16)1-2-7(8)13-22(19,20)9-3-4-21-10(9)12(17)18/h1-5,13-14H,(H,15,16)(H,17,18)

    InChI Key

    RDPXXOOKKRIKFN-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1C(=O)O)O)NS(=O)(=O)C2=C(SC=C2)C(=O)O

    Origin of Product

    United States

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